2-Iodothioanisole

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

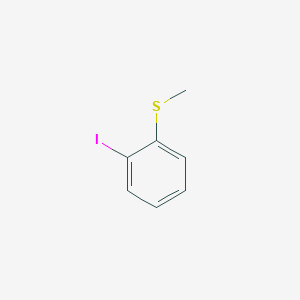

2D Structure

3D Structure

特性

IUPAC Name |

1-iodo-2-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IS/c1-9-7-5-3-2-4-6(7)8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YENHZHSFWAPGIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384246 | |

| Record name | 2-Iodothioanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33775-94-9 | |

| Record name | 2-Iodothioanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-iodo-2-methylsulfanylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Iodothioanisole: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Iodothioanisole (also known as 1-Iodo-2-(methylthio)benzene), a key chemical intermediate in organic synthesis and a molecule of interest in drug discovery. This document details its physicochemical properties, predicted spectroscopic data, a plausible synthesis protocol, and its potential role as a cyclooxygenase-2 (COX-2) inhibitor.

Core Data Presentation

Quantitative data for this compound is summarized in the tables below for easy reference and comparison.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 33775-94-9 | [1] |

| Molecular Formula | C₇H₇IS | [1] |

| Molecular Weight | 250.10 g/mol | [1] |

| Appearance | Light yellow to brown liquid | |

| Boiling Point | 129 °C | |

| Density (Predicted) | 1.78 ± 0.1 g/cm³ | |

| Refractive Index | 1.682 | |

| Storage Temperature | 2-8°C, protect from light | [1] |

| SMILES | CSC1=CC=CC=C1I | [1] |

Chemical Structure

Caption: 2D structure of this compound.

Spectroscopic Data (Predicted)

Disclaimer: Experimental spectroscopic data for this compound was not available in the referenced literature. The following data is predicted based on the known spectra of analogous compounds (e.g., 2-iodoanisole, thioanisole) and fundamental principles of spectroscopy.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~ 7.8 - 7.9 | Doublet of doublets (dd) | ~ 8.0, 1.5 | Aromatic CH (ortho to I) |

| ~ 7.2 - 7.4 | Triplet of doublets (td) | ~ 8.0, 1.5 | Aromatic CH (para to I) |

| ~ 7.0 - 7.2 | Doublet of doublets (dd) | ~ 8.0, 1.5 | Aromatic CH (ortho to SMe) |

| ~ 6.8 - 7.0 | Triplet of doublets (td) | ~ 8.0, 1.5 | Aromatic CH (meta to I) |

| ~ 2.5 | Singlet (s) | - | S-CH₃ |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ 140 | Aromatic C-S |

| ~ 139 | Aromatic C-H |

| ~ 129 | Aromatic C-H |

| ~ 128 | Aromatic C-H |

| ~ 125 | Aromatic C-H |

| ~ 95 | Aromatic C-I |

| ~ 15 | S-CH₃ |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |

| 2950 - 2850 | Medium-Weak | Aliphatic C-H Stretch (S-CH₃) |

| ~ 1580, 1470, 1440 | Medium-Strong | Aromatic C=C Bending |

| ~ 750 | Strong | ortho-disubstituted C-H Bending |

| 700 - 600 | Medium | C-S Stretch |

| 600 - 500 | Medium-Strong | C-I Stretch |

Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 250 | High | [M]⁺ (Molecular Ion) |

| 235 | Medium | [M - CH₃]⁺ |

| 123 | Medium | [M - I]⁺ |

| 108 | Medium | [C₆H₄S]⁺ |

| 77 | Low | [C₆H₅]⁺ |

Experimental Protocols

Proposed Synthesis of this compound

This protocol describes a plausible method for the synthesis of this compound via S-methylation of 2-iodothiophenol.

Caption: Proposed experimental workflow for the synthesis of this compound.

Materials:

-

2-Iodothiophenol (1.0 equiv.)

-

Potassium Carbonate (K₂CO₃, 1.5 equiv.)

-

Methyl Iodide (CH₃I, 1.2 equiv.)

-

Dimethylformamide (DMF)

-

Ethyl Acetate

-

Water

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for chromatography

Methodology:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 2-iodothiophenol and anhydrous potassium carbonate.

-

Solvent Addition: Add dry DMF to the flask and stir the suspension.

-

Reagent Addition: Slowly add methyl iodide to the stirring suspension at room temperature.

-

Reaction: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Isolation: Purify the resulting crude oil by flash column chromatography on silica gel to yield pure this compound.

In Vitro COX-2 Inhibition Assay Protocol

This compound has been identified as a potential inhibitor of the COX-2 enzyme.[2] The following is a generalized protocol for assessing the inhibitory activity of a compound against COX-2.

Caption: Generalized workflow for determining the COX-2 inhibitory activity of a test compound.

Methodology:

-

Reagent Preparation: Prepare solutions of recombinant human COX-2, assay buffer, heme cofactor, and the substrate arachidonic acid. Dissolve the test compound (this compound) and a known COX-2 inhibitor (e.g., Celecoxib) in a suitable solvent like DMSO.

-

Assay Plate Setup: In a 96-well plate, set up wells for 100% enzyme activity (enzyme, buffer, vehicle), background (inactivated enzyme), positive control (enzyme with Celecoxib), and the test compound at various concentrations.

-

Pre-incubation: Add the enzyme, buffer, and heme to the appropriate wells. Then, add the test compound, positive control, or vehicle and pre-incubate the plate for approximately 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[3]

-

Reaction Initiation: Start the enzymatic reaction by adding the arachidonic acid substrate to all wells.

-

Reaction and Termination: Incubate for a short, precise period (e.g., 2 minutes) at 37°C. Terminate the reaction by adding a stopping agent, such as a stannous chloride solution.[3]

-

Detection: Quantify the amount of prostaglandin (e.g., PGE₂ or PGF₂α) produced. This is commonly done using an Enzyme-Linked Immunosorbent Assay (ELISA) or by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4]

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of this compound relative to the 100% activity control. Plot the percent inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Role in Signaling Pathways

As a COX-2 inhibitor, this compound is presumed to interfere with the arachidonic acid signaling pathway, which is central to inflammation and pain.

Caption: Simplified arachidonic acid pathway showing the role of COX enzymes.

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, convert arachidonic acid into prostaglandin H₂ (PGH₂), a precursor for various prostanoids. COX-1 is constitutively expressed and involved in physiological functions like maintaining the gastric lining. COX-2 is an inducible enzyme, with its expression significantly increasing during inflammation, leading to the production of prostaglandins that mediate pain and fever. Selective COX-2 inhibitors, such as this compound, are designed to specifically block the activity of the COX-2 enzyme, thereby reducing inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[2]

References

An In-depth Technical Guide to the Synthesis of 1-Iodo-2-(methylthio)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 1-iodo-2-(methylthio)benzene, also known as 2-iodothioanisole. This compound is a valuable building block in organic synthesis, particularly for the introduction of the ortho-iodophenylthio moiety in the development of novel pharmaceuticals and functional materials. This document details key synthetic strategies, including diazotization of 2-(methylthio)aniline, direct ortho-iodination of thioanisole, and methylation of 2-iodothiophenol, presenting experimental protocols and comparative data where available.

Core Synthetic Strategies

The synthesis of 1-iodo-2-(methylthio)benzene can be approached through several distinct pathways. The selection of a particular route may depend on factors such as the availability of starting materials, desired scale, and tolerance of functional groups in more complex applications. The three primary strategies are:

-

Diazotization of 2-(methylthio)aniline followed by Sandmeyer-type Iodination: This classical approach involves the conversion of an amino group to a diazonium salt, which is subsequently displaced by iodine. It is a reliable method for introducing iodine at a specific position on the aromatic ring.

-

Direct Electrophilic Iodination of Thioanisole: This method involves the direct introduction of an iodine atom onto the thioanisole ring. The primary challenge of this route is controlling the regioselectivity, as the methylthio group is an ortho-, para-director, potentially leading to a mixture of isomers.

-

Methylation of 2-Iodothiophenol: This two-step approach first introduces the iodine and thiol functionalities, followed by methylation of the sulfur atom. This route offers precise control over the substitution pattern.

Route 1: Diazotization of 2-(methylthio)aniline and Iodination

This synthetic route leverages the well-established Sandmeyer reaction or related diazonium salt chemistry. The starting material, 2-(methylthio)aniline, is readily available and can be efficiently converted to the target compound.

Signaling Pathway Diagram

Caption: Diazotization of 2-(methylthio)aniline followed by iodination.

Experimental Protocol

A representative protocol for the Sandmeyer-type iodination of an aniline derivative is as follows. While a specific protocol for 2-(methylthio)aniline is not widely published, this general procedure can be adapted.

-

Diazotization: 2-(methylthio)aniline (1.0 equivalent) is dissolved in a mixture of a suitable acid (e.g., hydrochloric acid or sulfuric acid) and water, and the solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Iodination: A solution of potassium iodide (1.5 equivalents) in water is then added slowly to the cold diazonium salt solution. The reaction mixture is allowed to warm to room temperature and then heated gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

-

Work-up and Purification: After cooling, the reaction mixture is extracted with an organic solvent such as diethyl ether or dichloromethane. The combined organic layers are washed with a solution of sodium thiosulfate to remove any residual iodine, followed by washing with brine. The organic phase is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 2-(methylthio)aniline | General Knowledge |

| Key Reagents | Sodium nitrite, Potassium iodide, Acid | [1] |

| Typical Yield | Moderate to good (dependent on substrate) | [2] |

| Reaction Conditions | 0-5 °C for diazotization, then warming | [3] |

Route 2: Direct Electrophilic Iodination of Thioanisole

This approach offers a more direct pathway to the target molecule but requires careful control of reaction conditions to achieve the desired ortho-selectivity. The methylthio group activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions.

Signaling Pathway Diagram

Caption: Direct iodination of thioanisole leading to ortho and para isomers.

Experimental Protocol

A promising method for achieving regioselective ortho-iodination of electron-rich aromatic compounds involves the use of N-iodosuccinimide (NIS) in the presence of a catalytic amount of trifluoroacetic acid (TFA).[4][5]

-

Reaction Setup: To a solution of thioanisole (1.0 equivalent) in a suitable solvent such as acetonitrile or dichloromethane at room temperature is added N-iodosuccinimide (1.1 equivalents).

-

Catalyst Addition: A catalytic amount of trifluoroacetic acid (e.g., 0.1 equivalents) is then added to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the disappearance of the starting material.

-

Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product, a mixture of ortho and para isomers, is then purified by column chromatography on silica gel to isolate the desired 1-iodo-2-(methylthio)benzene.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Thioanisole | [4][5] |

| Key Reagents | N-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA) | [4][5] |

| Regioselectivity | Ortho/Para ratio is condition-dependent | [4][5] |

| Typical Yield | Good (for combined isomers) | [4][5] |

Route 3: Methylation of 2-Iodothiophenol

This synthetic strategy provides unambiguous regiochemical control by first establishing the iodo and thiol functionalities on the benzene ring, followed by methylation of the sulfur atom.

Signaling Pathway Diagram

Caption: Methylation of 2-iodothiophenol to yield the final product.

Experimental Protocol

The methylation of thiophenols is a standard transformation in organic synthesis. A general and effective method utilizes methyl iodide as the methylating agent and a mild base such as potassium carbonate.[6][7]

-

Reaction Setup: 2-Iodothiophenol (1.0 equivalent) is dissolved in a polar aprotic solvent like acetone or dimethylformamide (DMF).

-

Base Addition: Anhydrous potassium carbonate (2.0-3.0 equivalents) is added to the solution, and the mixture is stirred to form the thiolate anion.

-

Methylation: Methyl iodide (1.2-1.5 equivalents) is added dropwise to the suspension. The reaction mixture is then stirred at room temperature or gently heated (e.g., reflux in acetone) for several hours until the reaction is complete, as monitored by TLC.

-

Work-up and Purification: The inorganic solids are removed by filtration. The filtrate is concentrated under reduced pressure. The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product. Purification is typically achieved by column chromatography or distillation.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 2-Iodothiophenol | General Knowledge |

| Key Reagents | Methyl iodide, Potassium carbonate | [6][7] |

| Typical Yield | Generally high | [6][7] |

| Reaction Conditions | Room temperature to reflux, depending on solvent | [6][7] |

Conclusion

The synthesis of 1-iodo-2-(methylthio)benzene can be accomplished through several viable routes. The choice of method will be dictated by the specific requirements of the research or development project. The diazotization of 2-(methylthio)aniline offers a direct and often high-yielding pathway. Direct iodination of thioanisole is a more atom-economical approach, though control of regioselectivity is a critical consideration. Finally, the methylation of 2-iodothiophenol provides an unambiguous route with excellent control over the substitution pattern, albeit with an additional synthetic step. Researchers and drug development professionals are encouraged to evaluate these methods based on their specific needs for scale, purity, and overall synthetic strategy.

References

- 1. Sandmeyer Reaction [organic-chemistry.org]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reddit.com [reddit.com]

- 4. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ias.ac.in [ias.ac.in]

An In-depth Technical Guide to the Physical Properties of 2-Iodophenyl Methyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-iodophenyl methyl sulfide (also known as 2-iodothioanisole). The information herein is curated for professionals in research and development who require precise data for experimental design, synthesis, and drug discovery applications. This document details key physical constants, outlines standard experimental protocols for their determination, and presents a logical workflow for property analysis.

Core Physical and Chemical Properties

2-Iodophenyl methyl sulfide is a halogenated aromatic sulfide of interest in organic synthesis, often serving as a building block for more complex molecules. Its physical characteristics are fundamental to its handling, storage, and reactivity. The quantitative data are summarized below for ease of reference.

| Property | Value | Source(s) |

| CAS Number | 33775-94-9 | [1][2][3] |

| Molecular Formula | C₇H₇IS | [1][2][3][4] |

| Molecular Weight | 250.10 g/mol | [1][2][3][4] |

| Appearance | Light yellow to brown liquid | [2] |

| Boiling Point | 129-131 °C at 3 mmHg | [2] |

| Density (Predicted) | 1.78 ± 0.1 g/cm³ | [2] |

| Refractive Index | 1.682 | [2] |

| Storage Conditions | Store at 2-8°C, protect from light, keep sealed in a dry place. | [2][3] |

| Sensitivity | Light Sensitive | [2] |

Experimental Protocols for Property Determination

The following sections provide detailed methodologies for the experimental determination of the key physical properties of organic compounds like 2-iodophenyl methyl sulfide. These are generalized standard procedures adaptable for laboratory settings.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds like 2-iodophenyl methyl sulfide, which may have a high boiling point at atmospheric pressure, vacuum distillation is often employed to prevent decomposition.

Apparatus:

-

Round-bottom flask

-

Distillation head (Claisen adapter)

-

Thermometer or temperature probe

-

Condenser (Liebig or Allihn)

-

Receiving flask

-

Heating mantle or oil bath

-

Vacuum source and pressure gauge

Procedure:

-

Place a small volume (e.g., 10 mL) of 2-iodophenyl methyl sulfide into the round-bottom flask along with a boiling chip or magnetic stir bar.

-

Assemble the simple distillation apparatus, ensuring all joints are properly sealed.[5]

-

Position the thermometer bulb so that the top of the bulb is level with the bottom of the side arm leading to the condenser.[5]

-

If performing a vacuum distillation, connect the vacuum source to the take-off adapter.

-

Begin circulating cold water through the condenser.

-

Apply heat gently using the heating mantle.

-

Record the temperature when the liquid begins to boil and a steady condensation is observed on the thermometer bulb. This stable temperature is the boiling point at the recorded pressure.[5]

-

It is crucial to record the pressure at which the boiling point is measured, as boiling points are significantly affected by atmospheric pressure.[6]

Determination of Density

Density is the mass of a substance per unit volume. For a liquid, it can be determined by accurately measuring the mass of a known volume.

Apparatus:

-

Analytical balance

-

Volumetric flask or pycnometer (for high accuracy)

-

Pasteur pipette or syringe

-

Temperature-controlled water bath

Procedure:

-

Clean and thoroughly dry a pycnometer or a small volumetric flask and determine its mass on an analytical balance.

-

Equilibrate the 2-iodophenyl methyl sulfide to a specific temperature (e.g., 20 °C) using a water bath, as density is temperature-dependent.

-

Carefully fill the pycnometer with the liquid up to the calibration mark, ensuring there are no air bubbles.

-

Determine the mass of the filled pycnometer.

-

The mass of the liquid is the difference between the mass of the filled and empty pycnometer.

-

Density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. A qualitative assessment can be made by observing miscibility.

Apparatus:

-

Small test tubes

-

Vortex mixer

-

A range of solvents (polar and non-polar, e.g., water, ethanol, hexane, toluene, ethyl acetate).[6][7]

Procedure:

-

Place a small, measured amount of the solute (e.g., 0.1 mL of 2-iodophenyl methyl sulfide) into separate test tubes.

-

Add a measured volume (e.g., 2 mL) of a solvent to a test tube.[8]

-

Agitate the mixture using a vortex mixer for a set period.

-

Observe the mixture. If the liquid forms a single, clear phase, it is considered soluble or miscible.[8] If two distinct layers form, or if the mixture is cloudy, it is insoluble or immiscible.

-

Repeat the process with a variety of solvents to determine the solubility profile. Given its structure, 2-iodophenyl methyl sulfide is expected to be soluble in non-polar organic solvents and have low solubility in polar solvents like water, similar to its parent compound, thioanisole.[9]

Visualized Workflow

The following diagram illustrates a standardized workflow for the characterization of the physical properties of a novel or unknown chemical compound.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | 33775-94-9 [chemicalbook.com]

- 3. 33775-94-9|(2-Iodophenyl)(methyl)sulfane|BLD Pharm [bldpharm.com]

- 4. 33775-94-9 | (2-Iodophenyl)(methyl)sulfane - AiFChem [aifchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. docsity.com [docsity.com]

- 7. scribd.com [scribd.com]

- 8. amherst.edu [amherst.edu]

- 9. solubilityofthings.com [solubilityofthings.com]

A Comprehensive Technical Guide to 2-Iodothioanisole (CAS: 33775-94-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Iodothioanisole, a pivotal building block in organic synthesis. This document details its physicochemical properties, a plausible synthetic route with a detailed experimental protocol, its versatile applications in key cross-coupling reactions, its role as a cyclooxygenase-2 (COX-2) inhibitor, and essential safety and handling information.

Core Data Presentation

Quantitative data for this compound is summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 33775-94-9[1] |

| Molecular Formula | C₇H₇IS[2][3] |

| Molecular Weight | 250.10 g/mol [2] |

| IUPAC Name | 1-Iodo-2-(methylthio)benzene |

| Synonyms | (2-Iodophenyl)(methyl)sulfane, 2-(Methylthio)iodobenzene[1] |

| Appearance | Colorless to yellow powder or liquid[3][4] |

| Purity | ≥98%[2] |

Synthesis and Reactivity

This compound is a valuable intermediate due to the reactivity of its carbon-iodine bond, which makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions.

Plausible Synthetic Route

A common and effective method for the synthesis of thioanisoles involves the S-methylation of the corresponding thiophenol. In this case, this compound can be reliably synthesized from 2-Iodothiophenol using a methylating agent like methyl iodide in the presence of a base. The base deprotonates the thiol to form a more nucleophilic thiolate, which then attacks the methyl iodide in an SN2 reaction.

Plausible synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the S-methylation of an aryl thiol.

Materials and Reagents:

-

2-Iodothiophenol (1.0 equiv)

-

Methyl iodide (1.1 equiv)

-

Potassium carbonate (K₂CO₃) (1.5 equiv)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Argon or Nitrogen gas

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

Procedure:

-

To an oven-dried round-bottom flask under an inert atmosphere (e.g., argon), add 2-Iodothiophenol and the solvent (e.g., acetone).

-

Add potassium carbonate to the mixture and stir at room temperature for 15-20 minutes.

-

Slowly add methyl iodide to the stirred suspension.

-

Heat the reaction mixture to reflux (or maintain at room temperature if using DMF) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the solid base.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Redissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with water and then brine to remove any remaining salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Chemical Reactivity: Cross-Coupling Reactions

The carbon-iodine bond in this compound is highly reactive towards oxidative addition with palladium(0) catalysts. This makes it an ideal substrate for a variety of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

Key cross-coupling reactions of this compound.

Applications in Drug Discovery and Research

Mechanism of Action: COX-2 Inhibition

This compound has been identified as a synthetic compound that acts as an inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[5] The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[6][7] By selectively inhibiting COX-2, compounds can exert anti-inflammatory effects while potentially minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.[8][9] This inhibitory action has been shown to reduce the production of prostaglandins, contributing to the compound's anti-inflammatory properties.[5]

Inhibition of the Prostaglandin Synthesis Pathway.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general methodology for a Suzuki-Miyaura coupling, a powerful C-C bond-forming reaction.[10][11]

Materials and Reagents:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[12]

-

Base (e.g., K₂CO₃, 2.0 equiv)[12]

-

Degassed solvent (e.g., Dioxane/Water, 4:1 mixture)[12]

-

Argon or Nitrogen gas

Procedure:

-

To an oven-dried Schlenk tube, add this compound, the desired arylboronic acid, the base, and the palladium catalyst.[12]

-

Evacuate the tube and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir vigorously.[12]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[12]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to yield the desired biaryl sulfide product.[12]

Safety and Handling

This compound should be handled with care in a well-ventilated area or fume hood, following standard laboratory safety procedures.[13][14]

Table 2: GHS Hazard and Precautionary Statements

| Category | Statement |

| Hazard Statements | H315: Causes skin irritation.[1]H319: Causes serious eye irritation.[1]H335: May cause respiratory irritation.[1] |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]P264: Wash skin thoroughly after handling.[1]P280: Wear protective gloves/eye protection/face protection.[1] |

| Response | P302+P352: IF ON SKIN: Wash with plenty of water.[1]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] |

| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1]Store at 4°C, protected from light, under nitrogen.[2] |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[13][14] |

First Aid Measures:

-

Skin Contact: Wash off immediately with plenty of soap and water.[13]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[14]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center if you feel unwell.[13][14]

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. CheMondis Marketplace [chemondis.com]

- 5. This compound | 33775-94-9 [chemicalbook.com]

- 6. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]

- 8. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 10. Yoneda Labs [yonedalabs.com]

- 11. rose-hulman.edu [rose-hulman.edu]

- 12. benchchem.com [benchchem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

The Elusive Genesis of a Key Synthetic Building Block: A Technical History of Ortho-Iodothioanisole

For Immediate Release

Shanghai, China – December 28, 2025 – A comprehensive technical guide released today sheds light on the discovery and history of ortho-iodothioanisole (2-iodothioanisole), a seemingly simple yet crucial building block in organic synthesis, particularly for researchers, scientists, and professionals in drug development. While a definitive "discovery" paper remains elusive in historical records, a deep dive into the evolution of synthetic methodologies suggests its emergence from the application of well-established 19th and early 20th-century reactions.

A Likely Path to Discovery: Piecing Together Historical Synthesis

The synthesis of ortho-iodothioanisole, in the absence of a single seminal publication, can be logically deduced through a sequence of robust chemical transformations known to early organic chemists. The most probable historical route involves a three-step process commencing with a readily available starting material, 2-aminothiophenol.

Step 1: Diazotization of 2-Aminothiophenol. The journey likely began with the diazotization of 2-aminothiophenol. This reaction, a cornerstone of aromatic chemistry since its discovery by Peter Griess in the mid-19th century, converts the primary amino group into a highly reactive diazonium salt.

Step 2: Sandmeyer-type Reaction. The resulting diazonium salt would have been subjected to a Sandmeyer-type reaction, or a similar process, involving an iodide source such as potassium iodide. This would effectively replace the diazonium group with an iodine atom, yielding 2-iodothiophenol.

Step 3: Methylation of 2-Iodothiophenol. The final step to arrive at ortho-iodothioanisole would involve the methylation of the thiol group of 2-iodothiophenol. Early methods for methylation often employed reagents like methyl iodide or dimethyl sulfate in the presence of a base.[1]

This logical synthetic pathway is depicted in the following workflow diagram:

Modern Synthetic Approaches and Key Reactions

While the historical synthesis provides context, modern organic chemistry has introduced more efficient and versatile methods for the preparation of ortho-iodothioanisole and its derivatives. These contemporary routes often offer higher yields, milder reaction conditions, and greater functional group tolerance.

One notable modern application involves the use of ortho-iodothioanisole in palladium-catalyzed cross-coupling reactions to synthesize 2,3-disubstituted benzo[b]thiophenes. These reactions typically proceed via the coupling of ortho-iodothioanisole with a terminal alkyne, followed by an electrophilic cyclization.

The general workflow for this modern synthetic application can be visualized as follows:

References

An In-depth Technical Guide to 2-Iodothioanisole in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodothioanisole, with the CAS number 33775-94-9, is a versatile iodoaromatic compound featuring a methylthio group ortho to the iodine atom. This unique substitution pattern makes it a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures through transition metal-catalyzed cross-coupling reactions. The presence of the reactive carbon-iodine bond allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds, while the methylthio group can influence the electronic properties and reactivity of the aromatic ring, as well as serve as a handle for further transformations. This technical guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this compound, with a focus on its utility in medicinal chemistry as a scaffold for drug discovery, notably as an inhibitor of cyclooxygenase-2 (COX-2).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. While experimental data is limited, predicted values provide a useful reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 33775-94-9 | Chemical Abstracts Service |

| Molecular Formula | C₇H₇IS | - |

| Molecular Weight | 250.10 g/mol | - |

| Appearance | Light yellow to brown liquid (Predicted) | [1] |

| Boiling Point | 129-131°C at 3 mmHg | [1] |

| Density | 1.78 g/cm³ (Predicted) | [1] |

| Refractive Index | 1.682 (Predicted) | [1] |

| Flash Point | >110 °C | [1] |

| Solubility | Insoluble in water; soluble in common organic solvents. | General knowledge |

Synthesis of this compound

A common and practical method for the synthesis of this compound involves the methylation of 2-iodothiophenol. This reaction is typically carried out using a suitable methylating agent in the presence of a base.

Experimental Protocol: Methylation of 2-Iodothiophenol

Materials:

-

2-Iodothiophenol

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-iodothiophenol (1.0 eq) and the chosen solvent (e.g., acetone).

-

Add the base (e.g., K₂CO₃, 1.5 eq) to the solution and stir the mixture at room temperature for 15-30 minutes.

-

Slowly add methyl iodide (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., diethyl ether).

-

Separate the organic layer, wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.

Chemical Reactivity and Key Reactions

The chemical reactivity of this compound is dominated by the carbon-iodine bond, which is susceptible to a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of C-C and C-N bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and an organoboron compound.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

| Entry | Aryl Iodide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 2-Iodoanisole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 | [2] |

| 2 | 2-Iodoaniline | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 92 | [3] |

Experimental Protocol: Suzuki-Miyaura Coupling

-

In a Schlenk flask, combine this compound (1.0 eq), the boronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add a degassed solvent system (e.g., toluene/water).

-

Heat the mixture with vigorous stirring and monitor by TLC.

-

After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic phase, concentrate, and purify by column chromatography.

Sonogashira Coupling

This reaction forms a C-C bond between this compound and a terminal alkyne.

Table 3: Representative Conditions for Sonogashira Coupling of Aryl Iodides

| Entry | Aryl Iodide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (1) | CuI (2) | Et₃N | THF | RT | 95 | [4] |

| 2 | 4-Iodoanisole | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 94 | [4] |

Experimental Protocol: Sonogashira Coupling

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) iodide co-catalyst (4 mol%).

-

Add an anhydrous solvent (e.g., THF) and a base (e.g., triethylamine, 2.0 eq).

-

Stir the mixture at room temperature for 10 minutes.

-

Add the terminal alkyne (1.2 eq) dropwise.

-

Heat the reaction mixture and monitor by TLC.

-

Upon completion, cool, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry, and concentrate.

-

Purify the product by column chromatography.

Heck Reaction

The Heck reaction couples this compound with an alkene to form a substituted alkene.

Table 4: Representative Conditions for Heck Reaction of Aryl Iodides

| Entry | Aryl Iodide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Iodobenzene | n-Butyl acrylate | Pd(OAc)₂ (1) | Et₃N | DMF | 100 | 95 | [5] |

| 2 | Iodobenzene | Styrene | Pd(OAc)₂ (1) | K₂CO₃ | DMF/H₂O | 100 | 81 | [5] |

Experimental Protocol: Heck Reaction

-

In a reaction vessel, add this compound (1.0 eq), the alkene (1.5 eq), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the base (e.g., triethylamine, 2.0 eq).

-

Add an anhydrous solvent (e.g., DMF).

-

Seal the vessel and purge with an inert gas.

-

Heat the reaction mixture with stirring and monitor by TLC.

-

After completion, cool, dilute with an organic solvent and water.

-

Separate the organic layer, wash with brine, dry, and concentrate.

-

Purify the product by column chromatography.

Buchwald-Hartwig Amination

This reaction is used to form a C-N bond between this compound and an amine.

Table 5: Representative Conditions for Buchwald-Hartwig Amination of Aryl Iodides

| Entry | Aryl Iodide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 4-Iodoanisole | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 98 | [6][7] |

| 2 | Iodobenzene | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 95 | [6][7] |

Experimental Protocol: Buchwald-Hartwig Amination

-

To a glovebox-dried Schlenk tube, add the palladium precatalyst, the ligand, and the base (e.g., NaOtBu).

-

Add this compound and the amine.

-

Add the anhydrous solvent (e.g., toluene).

-

Seal the tube and heat with stirring.

-

Monitor the reaction by GC-MS or LC-MS.

-

After completion, cool, dilute with an organic solvent, and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by column chromatography.

Spectroscopic Data (Predicted)

Table 6: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Features |

| ¹H NMR | Aromatic protons (4H) expected in the range of δ 6.8-7.9 ppm, showing complex splitting patterns. A singlet for the methylthio protons (3H) is expected around δ 2.4-2.6 ppm. |

| ¹³C NMR | Aromatic carbons expected in the range of δ 110-145 ppm, with the carbon bearing the iodine atom appearing at a higher field. The methylthio carbon is expected around δ 15-20 ppm. |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) expected at m/z 250. Fragments corresponding to the loss of iodine (M-127) and the methyl group (M-15) are anticipated. |

| Infrared (IR) | C-H stretching (aromatic) ~3050-3100 cm⁻¹, C-H stretching (aliphatic) ~2900-3000 cm⁻¹, C=C stretching (aromatic) ~1450-1600 cm⁻¹, C-S stretching ~600-800 cm⁻¹. |

Applications in Drug Development: COX-2 Inhibition

This compound has been identified as a synthetic compound with anti-inflammatory properties, acting as an inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.[8][9]

Prostaglandin Biosynthesis Pathway and COX-2 Inhibition

The inhibition of COX-2 by compounds like this compound blocks the production of pro-inflammatory prostaglandins, thereby reducing the inflammatory response.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its ability to participate in a wide range of palladium-catalyzed cross-coupling reactions makes it an important precursor for the synthesis of complex organic molecules. Furthermore, its potential as a COX-2 inhibitor highlights its relevance in the field of medicinal chemistry and drug development. This technical guide provides a solid foundation for researchers and scientists working with this compound, offering insights into its synthesis, reactivity, and biological applications. Further research into the specific reaction kinetics and optimization for various cross-coupling reactions, as well as a more detailed elucidation of its pharmacological profile, will undoubtedly expand its utility in both academic and industrial settings.

References

- 1. This compound | 33775-94-9 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

The Fundamental Reactivity of the Carbon-Iodine Bond in 2-Iodothioanisole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The carbon-iodine (C-I) bond in 2-iodothioanisole represents a key functional group for a variety of synthetic transformations, making it a valuable building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The inherent weakness and high polarizability of the C-I bond dictate its reactivity, rendering it susceptible to a range of reactions including transition metal-catalyzed cross-coupling, nucleophilic substitution, reductive cleavage, and photochemical transformations. This technical guide provides a comprehensive overview of the fundamental reactivity of the C-I bond in this compound, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its application in research and development.

Core Reactivity Profile

The reactivity of the C-I bond in this compound is primarily governed by its low bond dissociation energy and the electron-withdrawing nature of the iodine atom, which polarizes the carbon atom, making it electrophilic. This inherent reactivity allows for a diverse array of chemical modifications at the C2 position of the thioanisole scaffold.

Transition Metal-Catalyzed Cross-Coupling Reactions

The C-I bond of this compound is an excellent electrophilic partner in a variety of palladium- and copper-catalyzed cross-coupling reactions. These reactions are foundational for the construction of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and an organoboron reagent, typically a boronic acid or its ester. This reaction is widely employed for the synthesis of biaryl compounds.

Quantitative Data for Suzuki-Miyaura Coupling of Aryl Iodides

| Entry | Aryl Iodide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4) | - | K₂CO₃ | DMF | Reflux (MW) | 1.5 | 92 |

| 2 | 2-Iodoaniline | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 15-20 | 80-90 |

| 3 | Iodobenzene | Phenylboronic acid | Pd(OAc)₂ (0.15) | - | K₂CO₃ | DMF/H₂O | 65 | - | >95 |

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Iodide

-

Reaction Setup: In a Schlenk flask, combine the aryl iodide (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

-

Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., Argon) for 10-15 minutes.

-

Reagent Addition: Under the inert atmosphere, add the degassed solvent (e.g., Dioxane/H₂O, 4:1) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between this compound and a terminal alkyne, providing access to aryl-alkyne structures. This reaction is typically co-catalyzed by palladium and copper salts.

Quantitative Data for Sonogashira Coupling of Aryl Iodides

| Entry | Aryl Iodide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | o-Iodoaniline | Phenylacetylene | (PPh₃)₂CuBH₄ (5) | - | DBU | Ethanol | 120 | 24 | >99 |

| 2 | Iodobenzene | Phenylacetylene | Pd(0)-PMMA (0.5) | - | Et₃N | H₂O | 80 | - | 98 |

| 3 | 4-Iodotoluene | Phenylacetylene | 5% Pd on Al₂O₃ | 0.1% Cu₂O on Al₂O₃ | - | THF-DMA | 75 | 72 | <2 (batch) |

Experimental Protocol: Sonogashira Coupling of an Aryl Iodide

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).

-

Reagent Addition: Add anhydrous solvent (e.g., THF, 5 mL) and a base (e.g., triethylamine, 2.0 mmol). Stir the mixture at room temperature for 10 minutes.

-

Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

-

Reaction: Heat the reaction to the desired temperature (typically 50-70 °C).

-

Monitoring: Monitor the reaction progress by TLC or gas chromatography (GC).

-

Work-up: Once complete, cool the mixture to room temperature. Dilute with water and extract with a suitable organic solvent (e.g., diethyl ether).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.

Catalytic Cycles for Sonogashira Coupling

Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling.

Heck Reaction

The Heck reaction involves the coupling of this compound with an alkene to form a substituted alkene. This reaction is a powerful tool for the formation of C-C bonds and the elaboration of molecular complexity.

Quantitative Data for Heck Reaction of Aryl Halides

| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | - | - | High |

| 2 | 2-Bromonaphthalene | Ethyl crotonate | Pd EnCat®40 (1) | AcONa | DMF | 105 | 5.5 | - |

| 3 | Aryl Bromide | Internal Olefin | Pd EnCat®40 (0.8) | AcONa | Ethanol | 140 (MW) | 0.5 | - |

Experimental Protocol: Heck Reaction of an Aryl Iodide

-

Reaction Setup: In a sealed tube, mix the aryl iodide (2 mmol), the alkene (e.g., n-butyl acrylate, 0.6 mmol), the base (e.g., Et₃N, 4 mmol), the palladium catalyst (e.g., PdCl₂, 0.004 mmol), and a ligand if required (e.g., dppf, 0.004 mmol).

-

Solvent Addition: Add a suitable solvent (e.g., ionic liquid [bmim][PF₆], 2 mL) under a nitrogen atmosphere.

-

Reaction: Heat the sealed tube to the desired temperature (e.g., 120 °C) for the specified time (e.g., 1.5 h).

-

Work-up: After cooling, extract the reaction mixture with an organic solvent (e.g., diethyl ether).

-

Purification: After evaporation of the solvent under reduced pressure, purify the residue by silica gel chromatography.

Catalytic Cycle for the Heck Reaction

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-O, C-S, and C-N bonds. With this compound, this reaction provides a route to diaryl ethers, diaryl thioethers, and N-aryl amines.[1]

Quantitative Data for Ullmann-type Reactions of Aryl Iodides

| Entry | Aryl Iodide | Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | |---|---|---|---|---|---|---|---| | 1 | Aryl Iodide | Thiophenol | CuI (1-2.5) | - | K₂CO₃ | NMP | 100 | High | | 2 | 2-Iodoaniline | 2-Bromothiophenol | L-proline-CuI-SBA-15 (30) | - | K₂CO₃ | 2-Methoxyethanol | 90-110 | Good to High | | 3 | Aryl Iodide | Phenol | CuI | TMEDA | - | - | - | Good to High |

Experimental Protocol: Ullmann C-S Coupling

-

Reaction Setup: In a reaction vessel, combine the aryl iodide (1.0 equiv), the thiol (1.2 equiv), the copper(I) catalyst (e.g., CuI, 2 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

-

Solvent Addition: Add a polar aprotic solvent such as DMF or NMP.

-

Reaction: Heat the mixture to a high temperature (typically 100-150 °C) with stirring.

-

Monitoring: Monitor the reaction by TLC or GC-MS.

-

Work-up: After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.

-

Purification: Wash the organic layer with brine, dry, and concentrate. Purify the product by chromatography.

Proposed Mechanism for Ullmann Condensation

Caption: Proposed catalytic cycle for the Ullmann condensation.

Nucleophilic Aromatic Substitution (SNA r)

While less common for non-activated aryl halides, the C-I bond in this compound can undergo nucleophilic aromatic substitution, particularly with soft nucleophiles like thiolates. The presence of the ortho-methylthio group may have a modest activating or deactivating effect depending on the reaction conditions and the nature of the nucleophile.

Experimental Protocol: Nucleophilic Aromatic Substitution with a Thiol

-

Reaction Setup: In a suitable solvent such as DMAc, dissolve the aryl halide and the thiol.

-

Base Addition: Add a base, such as K₂CO₃, to generate the thiolate in situ.

-

Reaction: Heat the reaction mixture to the required temperature (rt - 100 °C).[2]

-

Monitoring and Work-up: Follow standard procedures for monitoring the reaction and isolating the product.

General Workflow for SₙAr Reaction

Caption: General experimental workflow for an SₙAr reaction.

Reductive and Photochemical Cleavage

The weak C-I bond of this compound is also susceptible to cleavage under reductive or photochemical conditions, leading to the formation of radical or anionic intermediates that can be trapped or further reacted.

Reductive Deiodination: This can be achieved using various reducing agents, including catalytic hydrogenation or hydride reagents. This reaction is useful for the selective removal of the iodine atom.

Photochemical Cleavage: Upon UV irradiation, the C-I bond can undergo homolytic cleavage to generate an aryl radical and an iodine radical. This reactivity can be harnessed in radical-mediated transformations.

Conclusion

The carbon-iodine bond in this compound provides a versatile handle for a wide range of chemical transformations. Its participation in transition metal-catalyzed cross-coupling reactions is particularly noteworthy, enabling the facile construction of complex molecular architectures. Understanding the fundamental reactivity of this bond, as outlined in this guide, is crucial for its effective utilization in the design and synthesis of novel compounds for pharmaceutical and materials science applications. Further research into the specific quantitative aspects of these reactions with this compound will undoubtedly expand its utility as a valuable synthetic building block.

References

Potential Biological Activity of 2-Iodothioanisole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Direct research on the biological activities of 2-iodothioanisole derivatives is currently limited in publicly available literature. However, the unique structural combination of a thioether linkage, an iodine substituent, and an aromatic core suggests a strong potential for diverse pharmacological effects. This technical guide explores the prospective biological activities of this compound derivatives by examining structurally analogous compounds. By applying the principles of bioisosterism, we can infer potential anticancer and antimicrobial properties. This document provides a predictive framework, summarizing quantitative data from related sulfur- and iodine-containing molecules, detailing relevant experimental protocols, and visualizing potential mechanisms of action and screening workflows. The insights herein are intended to serve as a foundational resource to guide future research and drug discovery efforts centered on this promising, yet underexplored, chemical scaffold.

Introduction: The Rationale for a Predictive Approach

The this compound scaffold presents a compelling starting point for medicinal chemistry. The thioanisole moiety is a key component in various pharmaceuticals and agrochemicals, often contributing to improved stability and therapeutic potential. The iodine atom, a halogen, can significantly influence a molecule's lipophilicity, metabolic stability, and ability to form halogen bonds with biological targets—a critical interaction in modern drug design.

Given the absence of direct experimental data, this guide utilizes the concept of bioisosterism , where a functional group or moiety is substituted for another with similar physicochemical properties to elicit comparable biological responses. We will analyze data from compounds containing key structural fragments of this compound, such as:

-

Thioether-containing aromatics (e.g., thioanisole derivatives, chalcones)

-

Iodinated aromatics and heterocycles (e.g., iodo-quinolines, iodinated chalcones)

-

Sulfur- and nitrogen-containing heterocycles (e.g., thiazoles)

By examining the established anticancer and antimicrobial activities of these analogs, we can construct a robust hypothesis for the therapeutic potential of novel this compound derivatives.

Potential Anticancer Activity

The incorporation of sulfur-containing moieties and halogen atoms is a common strategy in the development of anticancer agents. These features can enhance binding affinity to target proteins and modulate pharmacokinetic properties. Structurally related chalcones, thiazoles, and other aromatic compounds have demonstrated significant cytotoxic effects against various cancer cell lines.

Quantitative Data from Structurally Analogous Compounds

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of compounds structurally related to this compound, providing a benchmark for potential efficacy.

| Compound Class/Name | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| Thiazole Derivative (4c) | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |

| HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | |

| Naphthalene-azine-thiazole Hybrid (6a) | OVCAR-4 (Ovarian) | 1.569 ± 0.06 | Alpelisib (PI3Kα) | 0.061 ± 0.003 |

| O-alkyl (E)-chalcone (4b) | MDA-MB-231 (Breast) | 2.08 | Erlotinib | - |

| MCF-7 (Breast) | 13.58 | Erlotinib | - | |

| O-alkyl (E)-chalcone (4q) | MDA-MB-231 (Breast) | 5.48 | Erlotinib | - |

| MCF-7 (Breast) | 8.32 | Erlotinib | - | |

| Chalcone Derivative (25) | MCF-7 (Breast) | 3.44 ± 0.19 | - | - |

| HepG2 (Liver) | 4.64 ± 0.23 | - | - | |

| HCT116 (Colon) | 6.31 ± 0.27 | - | - | |

| Polymethoxylated Nitro-Chalcone (33) | MCF-7 (Breast) | 1.33 | - | - |

| 4-Anilinoquinolinylchalcone (4a) | MDA-MB-231 (Breast) | - | - | - |

Table 1: Summary of in vitro cytotoxic activity of analogous compounds. Data is compiled from multiple sources and presented for comparative purposes.[1][2][3][4]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability and the cytotoxic potential of chemical compounds.[5][6][7]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

96-well flat-bottom sterile microplates

-

Test compound (e.g., a this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

-

Selected cancer cell line (e.g., MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

-

CO₂ incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for a vehicle control (medium with solvent only) and a blank control (medium only).

-

Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) in a CO₂ incubator.[8]

-

MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[6]

-

Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[6]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Potential Antimicrobial Activity

Iodine itself is a potent broad-spectrum antimicrobial agent.[9] Furthermore, sulfur-containing heterocycles are well-established scaffolds in the development of antibacterial and antifungal drugs.[10][11][12] The combination of these two pharmacophores in the this compound structure suggests a high probability of antimicrobial efficacy. For instance, studies on semi-organic iodine-containing complexes have shown they can modulate the antibiotic susceptibility of pathogenic microorganisms.[13]

Quantitative Data from Structurally Analogous Compounds

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for structurally related compounds against various microbial strains. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class/Name | Microorganism | Gram Stain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| Thiazole-Coumarin Hybrid (11) | S. aureus | Positive | 256 | - | - |

| Thiazole-Coumarin Hybrid (12) | S. aureus | Positive | 256 | - | - |

| Iodine-Containing Complex (KC-270) | S. aureus ATCC BAA-39 | Positive | - | - | - |

| Iodine-Containing Complex (KC-270) | E. coli ATCC BAA-196 | Negative | - | - | - |

Table 2: Summary of Minimum Inhibitory Concentration (MIC) of analogous compounds. Note the data for KC-270 was used at sub-inhibitory concentrations (1/2 MIC) to study effects on antibiotic susceptibility.[3][13]

Experimental Protocol: Antimicrobial Susceptibility (Broth Microdilution Method)

The broth microdilution method is a standardized and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15][16]

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of a test compound in a liquid growth medium in a 96-well microtiter plate. The MIC is determined as the lowest concentration of the compound that inhibits visible microbial growth after incubation.

Materials:

-

96-well sterile, round-bottom microtiter plates

-

Test compound (e.g., a this compound derivative)

-

Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi)

-

Sterile saline (0.85%) or PBS

-

0.5 McFarland turbidity standard

-

Standard antibiotic for positive control (e.g., Ciprofloxacin, Fluconazole)

-

Multichannel pipette

-

Plate shaker

-

Incubator (35-37°C)

Procedure:

-

Inoculum Preparation: From a fresh (18-24 hour) culture, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Dispense 100 µL of sterile broth into all wells of a 96-well plate.[15] Prepare a stock solution of the test compound at twice the highest desired test concentration. Add 100 µL of this stock solution to the first column of wells.

-

Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.[15]

-

Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL and bringing the compound concentrations to their final test values.

-

Controls:

-

Growth Control: Wells containing broth and inoculum, but no test compound.

-

Sterility Control: Wells containing broth only.

-

Positive Control: Wells containing a known antibiotic with the inoculum.

-

-

Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the test compound in which there is no visible growth (clear well) compared to the turbid growth control.[14]

Potential Mechanism of Action: PI3K/Akt Signaling Pathway

Many anticancer agents exert their effects by modulating key cellular signaling pathways that control cell growth, proliferation, and survival. The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is one of the most frequently dysregulated signaling cascades in human cancers, making it a prime target for therapeutic intervention.[17][18][19][20] Thiazole derivatives, which are structurally related to potential this compound analogs, have been shown to inhibit components of this pathway.[3]

A potential this compound derivative could act as an inhibitor at one of the key nodes of this pathway, such as PI3K, Akt, or mTOR, thereby preventing the downstream signaling that leads to cell proliferation and survival, and ultimately inducing apoptosis in cancer cells.

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by a this compound derivative.

Visualized Experimental Workflow

The following diagram outlines a general workflow for the synthesis and biological screening of novel this compound derivatives, from initial design to preliminary mechanism of action studies.

Caption: General workflow for synthesis and screening of this compound derivatives.

Conclusion and Future Directions

While direct experimental evidence remains to be established, the structural characteristics of this compound derivatives, when analyzed through the lens of bioisosterism and comparison with analogous compounds, strongly suggest a high potential for significant biological activity. The data presented in this guide indicate that these compounds are promising candidates for both anticancer and antimicrobial drug discovery programs.

Future research should focus on the synthesis of a focused library of this compound derivatives with varying substitution patterns on the aromatic ring. These compounds should then be subjected to the systematic screening protocols detailed in this guide to determine their IC₅₀ and MIC values. For the most potent compounds, further mechanistic studies, including analysis of their effects on key signaling pathways like PI3K/Akt, will be crucial to elucidate their mode of action and advance them as potential therapeutic leads. This predictive guide serves as a critical first step, providing the necessary theoretical foundation and practical methodologies to unlock the therapeutic potential of this unexplored class of molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. protocols.io [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. Sulfur (SⅥ)-containing heterocyclic hybrids as antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and its SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. mdpi.com [mdpi.com]

- 14. Broth Microdilution | MI [microbiology.mlsascp.com]

- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 17. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 18. Frontiers | The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation [frontiersin.org]

- 19. The PI3K/AKT Pathway as a Target for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Suzuki-Miyaura Coupling with 2-Iodothioanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] This palladium-catalyzed reaction is exceptionally versatile and widely used in the pharmaceutical and materials science industries for synthesizing biaryl and substituted aromatic compounds.[1][3][4][5] The synthesis of biaryls containing a methylthio group, such as those derived from 2-iodothioanisole, is of significant interest as this motif is present in various biologically active molecules and functional materials.[6]

This document provides a comprehensive guide for performing the Suzuki-Miyaura coupling of this compound with various arylboronic acids. It includes a summary of representative reaction conditions, a detailed experimental protocol, and diagrams illustrating the catalytic cycle and experimental workflow.

General Reaction Scheme:

The reaction involves the coupling of this compound with a generic arylboronic acid in the presence of a palladium catalyst and a base to form a 2-(methylthio)biphenyl derivative.[2]

Figure 1: General scheme of the Suzuki-Miyaura reaction with this compound.

Quantitative Data Summary

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent.[1][7] The following table summarizes representative conditions adaptable for the coupling of this compound with various arylboronic acids, based on established protocols for similar aryl halides.